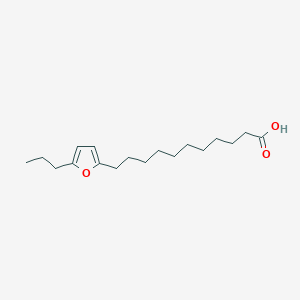
11-(5-Propylfuran-2-yl)undecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(5-Propylfuran-2-yl)undecanoic acid is a furan fatty acid characterized by a central furan ring with a propyl group at the 5-position and an undecanoic acid chain. This compound is part of a broader class of furan fatty acids known for their antioxidant properties and potential health benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(5-Propylfuran-2-yl)undecanoic acid typically involves the formation of the furan ring followed by the attachment of the propyl group and the undecanoic acid chain. One common method involves the cyclization of a suitable precursor to form the furan ring, followed by alkylation to introduce the propyl group. The final step involves the attachment of the undecanoic acid chain through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for synthesis and purification.
化学反应分析
Types of Reactions
11-(5-Propylfuran-2-yl)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The furan ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan ring-opened products, while reduction may produce fully saturated derivatives.
科学研究应用
11-(5-Propylfuran-2-yl)undecanoic acid has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of furan fatty acids and their derivatives.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic benefits, particularly in the context of oxidative stress-related diseases.
Industry: Utilized in the development of new materials and products with enhanced stability and antioxidant properties.
作用机制
The mechanism of action of 11-(5-Propylfuran-2-yl)undecanoic acid involves its antioxidant properties. The furan ring can scavenge free radicals, thereby protecting cells and tissues from oxidative damage. The compound may also interact with specific molecular targets and pathways involved in cellular defense mechanisms.
相似化合物的比较
Similar Compounds
- 11-(3,4-Dimethyl-5-pentylfuran-2-yl)undecanoic acid
- 9-(3,4-Dimethyl-5-pentylfuran-2-yl)nonanoic acid
- 9-(3-Methyl-5-pentylfuran-2-yl)nonanoic acid
Uniqueness
11-(5-Propylfuran-2-yl)undecanoic acid is unique due to its specific structural features, including the propyl group at the 5-position of the furan ring and the undecanoic acid chain
属性
分子式 |
C18H30O3 |
|---|---|
分子量 |
294.4 g/mol |
IUPAC 名称 |
11-(5-propylfuran-2-yl)undecanoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-11-16-14-15-17(21-16)12-9-7-5-3-4-6-8-10-13-18(19)20/h14-15H,2-13H2,1H3,(H,19,20) |
InChI 键 |
JFNRGFGYOVIRTG-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=C(O1)CCCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


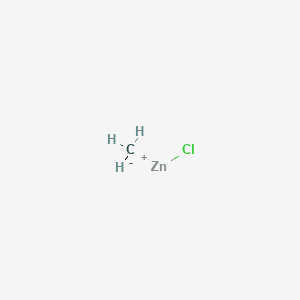
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11760850.png)
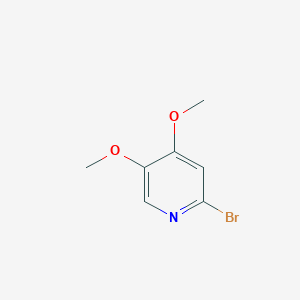
![4,6-Dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B11760864.png)
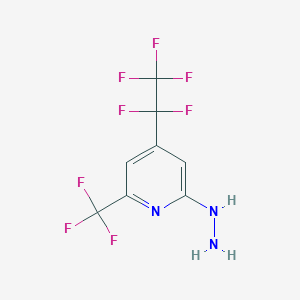
![3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid](/img/structure/B11760889.png)

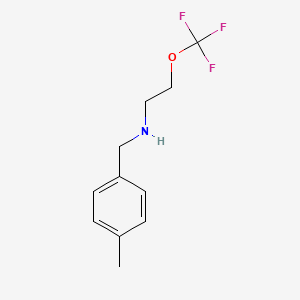
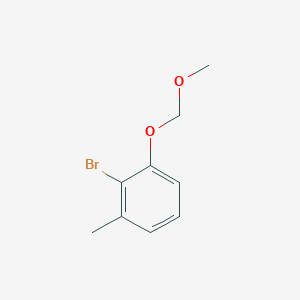
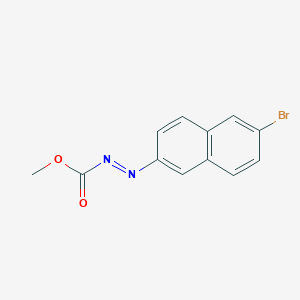
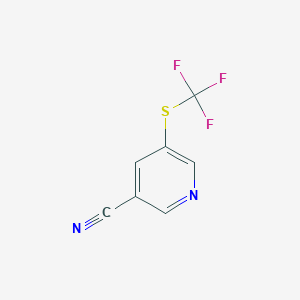
![4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760928.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760935.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760941.png)
